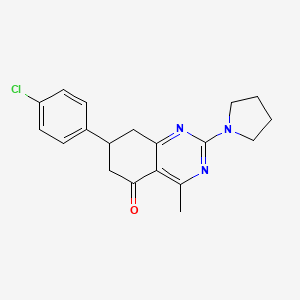
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as CPT, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has been extensively studied for its pharmacological properties. In
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and transcription. This compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to the formation of DNA breaks. This ultimately leads to the inhibition of DNA replication and transcription, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is its potent anticancer activity, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have a low toxicity profile, which is important for the development of safe and effective drugs. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.
Future Directions
For the research on 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone include the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to explore the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Furthermore, the development of this compound analogs with improved pharmacological properties may lead to the development of more effective drugs.
Scientific Research Applications
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its pharmacological properties, including its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, prostate, and colon cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
properties
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-12-18-16(22-19(21-12)23-8-2-3-9-23)10-14(11-17(18)24)13-4-6-15(20)7-5-13/h4-7,14H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBNETKHGVQGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4678156.png)
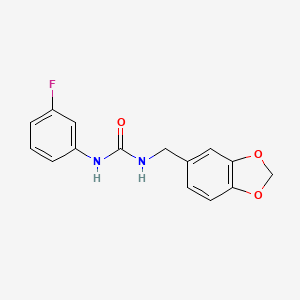
![5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B4678159.png)
![({2-[(6-methyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B4678165.png)
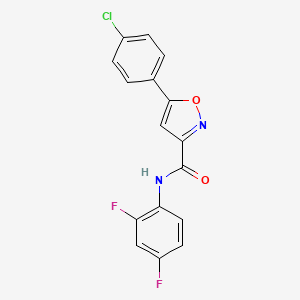
![3-(4-methylphenyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4678187.png)
![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)
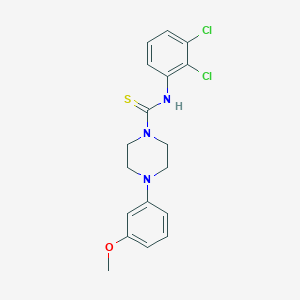
![2-chloro-4,5-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4678222.png)
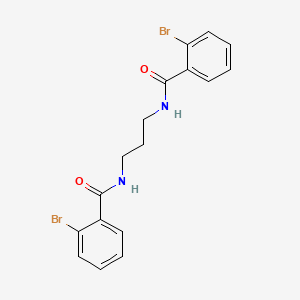
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)

![5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4678265.png)